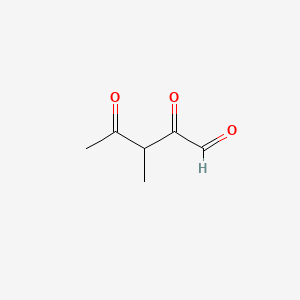
Pentanal, 3-methyl-2,4-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-dioxopentanal is an organic compound that belongs to the class of aldehydes and ketones It contains a carbonyl functional group (C=O) and is characterized by its unique structure, which includes both aldehyde and ketone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxopentanal can be achieved through several methods. One common approach involves the oxidation of 3-methyl-2,4-pentanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature and requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2,4-dioxopentanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the oxidation process, and the reaction parameters are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Methyl-2,4-dioxopentanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: 3-Methyl-2,4-dioxopentanoic acid
Reduction: 3-Methyl-2,4-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Methyl-2,4-dioxopentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 3-Methyl-2,4-dioxopentanal involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound are highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological systems to study enzyme-substrate interactions.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-oxobutanal
- 3-Methyl-2,4-pentanediol
- 3-Methyl-2,4-dioxopentanoic acid
Uniqueness
3-Methyl-2,4-dioxopentanal is unique due to the presence of both aldehyde and ketone functionalities within the same molecule This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry
属性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
3-methyl-2,4-dioxopentanal |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3 |
InChI 键 |
OQYGUGGUHGKPLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
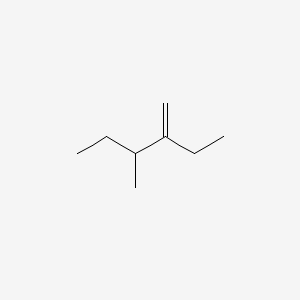


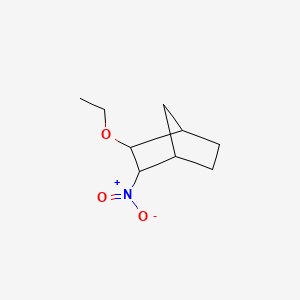
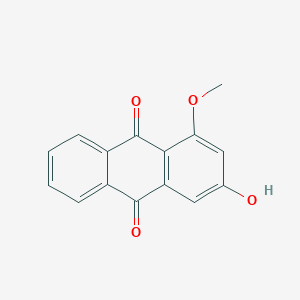
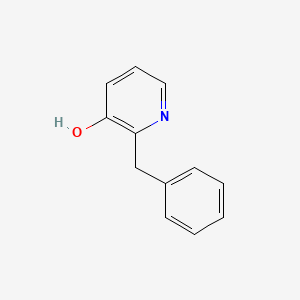
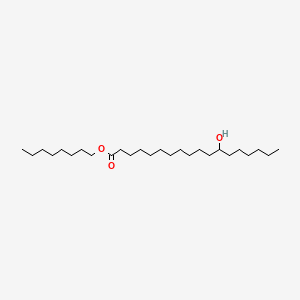
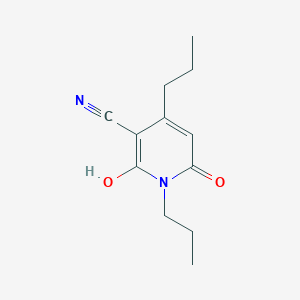
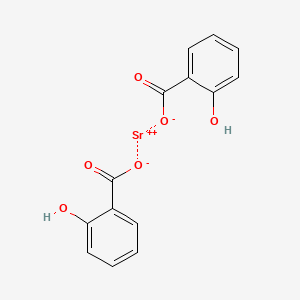
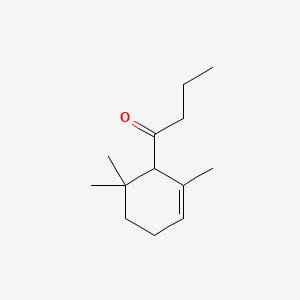
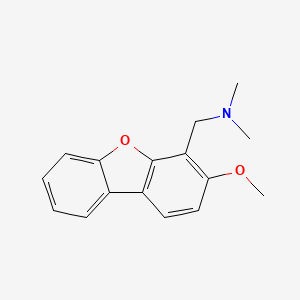
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
